2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound characterized by a quinoline core linked to a pyrrolidine moiety via an ether bond. The presence of the benzylsulfonyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Quinoline derivatives, including this compound, are known for their diverse biological activities, such as antibacterial, antiviral, and anticancer effects, primarily due to their ability to interact with various biological targets.
The compound is classified under the International Union of Pure and Applied Chemistry as 2-(1-benzylsulfonylpyrrolidin-3-yl)oxyquinoline with the CAS number 2034328-38-4. It has a molecular formula of CHNOS and a molecular weight of 368.5 g/mol . Its unique structure positions it within the categories of quinoline derivatives and sulfonamide compounds.
The synthesis of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves a multi-step process:
Industrial production methods may optimize these steps to enhance yield and purity, potentially employing continuous flow reactors and advanced purification techniques.
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions:
The mechanism of action for 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity:
The specific pathways involved depend on the biological context and target molecules being studied.
The physical properties of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline include:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 368.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
These properties indicate that while some data is not available, the compound's stability and reactivity make it suitable for various applications in scientific research .
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Quinoline, a bicyclic heterocycle fusing benzene and pyridine rings, has been a cornerstone of medicinal chemistry for over a century. Its journey began with natural alkaloids like quinine, isolated from Cinchona bark, which served as the primary antimalarial treatment for decades [4] [8]. The scaffold’s versatility stems from its balanced physicochemical properties: moderate lipophilicity (logP ~2.0), molecular weight <200 Da, and presence of a basic nitrogen that facilitates salt formation for improved solubility. These features enable tunable interactions with diverse biological targets [6] [9].
By the 1980s, synthetic quinoline derivatives revolutionized antibacterial therapy with fluoroquinolones (e.g., ciprofloxacin), which inhibit DNA gyrase in Gram-negative pathogens [6]. In oncology, camptothecin-inspired drugs (e.g., topotecan) target topoisomerase I, while kinase inhibitors like cabozantinib exploit quinoline’s planar structure for ATP-binding site engagement [4] [8]. The table below highlights key quinoline-based drugs:
Table 1: Clinically Approved Quinoline-Based Therapeutics
Compound | Therapeutic Class | Primary Indication |
---|---|---|
Quinine | Antimalarial | Malaria prophylaxis |
Ciprofloxacin | Antibacterial | Bacterial infections |
Topotecan | Anticancer | Ovarian/lung cancer |
Cabozantinib | Anticancer (TKI) | Thyroid/renal cancer |
Bedaquiline | Antitubercular | Multidrug-resistant TB |
Recent decades have seen quinoline integrated into targeted therapies, such as the PARP inhibitor talazoparib for BRCA-mutant breast cancer, underscoring its adaptability to modern drug design paradigms [8].
The fusion of pyrrolidine and sulfonyl motifs with quinoline represents a strategic hybridization approach to enhance pharmacological profiles. Pyrrolidine, a saturated five-membered nitrogen heterocycle, contributes to spatial diversity through its puckered conformation, enabling optimal positioning of substituents in 3D space. Its basic nitrogen allows for hydrogen bonding with biological targets, while its ring structure improves solubility relative to aromatic systems [2] [7]. Key advantages include:
The sulfonyl group (–SO₂–) acts as a versatile linker or substituent, contributing to:
In hybrid molecules like 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, the benzylsulfonyl-pyrrolidine moiety is engineered to act as a flexible tether. This bridges the quinoline core to auxiliary pharmacophores, enabling simultaneous engagement with multiple binding pockets. For instance, in PDE5 inhibitors, such hybridization has yielded compounds with >1,000-fold selectivity over off-target PDE isoforms [3]. The table summarizes key hybrid features:
Table 2: Pharmacophoric Contributions of Hybrid Components
Component | Key Pharmacophoric Properties | Role in Hybrid Design |
---|---|---|
Quinoline | Planar aromatic system, hydrogen-bond acceptor | Core scaffold for target engagement |
Pyrrolidine | 3D conformational flexibility, basic nitrogen | Solubility enhancement, steric control |
Sulfonyl | Electron withdrawal, H-bond acceptor | Metabolic stability, binding affinity |
Phosphodiesterase 5 (PDE5) hydrolyzes cyclic guanosine monophosphate (cGMP), a secondary messenger critical for neuronal plasticity, memory formation, and cerebral blood flow. The cGMP/CREB pathway is impaired in Alzheimer’s disease (AD), leading to synaptic dysfunction and cognitive decline [3] [5]. Quinoline-based PDE5 inhibitors (e.g., compound 7a from preclinical studies) exhibit:
Quinoline derivatives are ideal CNS therapeutics because their moderate lipophilicity (cLogP 2–4) balances passive diffusion and efflux transporter evasion. The 2-oxy-pyrrolidine linkage in compounds like 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline further enhances brain bioavailability by:
In AD models, quinoline PDE5 inhibitors rescue long-term potentiation (LTP) defects and memory deficits by elevating cGMP, which reactivates CREB phosphorylation—a process essential for synaptic gene expression. Effects persist months after clearance, suggesting disease-modifying potential [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8